morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone
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Overview
Description
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a trifluoromethyl-substituted pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Formation of the morpholine ring: This step typically involves the reaction of an appropriate amine with an epoxide or a halohydrin.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with a morpholine ring, such as morpholine itself or N-substituted morpholines.
Pyrazole derivatives: Compounds with a pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone.
Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group, such as trifluoromethylbenzene.
Uniqueness
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone is unique due to its combination of a morpholine ring, a phenyl group, and a trifluoromethyl-substituted pyrazole. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs.
Properties
IUPAC Name |
morpholin-4-yl-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)13-12(14(22)20-6-8-23-9-7-20)10-19-21(13)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJAIJOZPHOEHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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